molecular formula C19H14F3N3O2 B2497900 2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 921804-09-3

2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Cat. No.: B2497900
CAS No.: 921804-09-3
M. Wt: 373.335
InChI Key: PKZRCPZECCQCOP-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide (CAS 921531-16-0) is a chemical compound of interest in medicinal chemistry research, particularly for its pyridazinone core structure . The pyridazinone scaffold is a recognized pharmacophore in drug discovery, with scientific literature demonstrating its incorporation into molecules that act as potent, selective inhibitors for various enzymatic targets . For instance, structurally related pyridazinone derivatives have been designed as highly selective Class I histone deacetylase (HDAC) inhibitors, showing promising in vitro and in vivo antitumor activity by modulating epigenetic markers and inducing cell cycle arrest and apoptosis . Other research avenues for pyridazinone-based compounds include their development as phosphodiesterase 4 (PDE4) inhibitors for the potential treatment of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . This suggests that our product may serve as a valuable building block or intermediate for researchers synthesizing and evaluating novel bioactive molecules targeting these pathways. The presence of fluorine atoms and the benzamide group in its structure are common features in modern drug design, often implemented to fine-tune properties like metabolic stability, membrane permeability, and binding affinity. This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the relevant scientific literature for comprehensive safety data and handling procedures before use.

Properties

IUPAC Name

2,6-difluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZRCPZECCQCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s fluorine atoms enhance its binding affinity and specificity, making it a potent inhibitor or activator of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyridazinone moiety in 2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide distinguishes it from other similar compounds. This moiety contributes to its unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2,6-Difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a broader class of pyridazinone derivatives, which are known for their diverse pharmacological properties. The presence of fluorine atoms in its structure is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A benzamide moiety
  • A pyridazinone framework
  • Two fluorine substituents at the 2 and 6 positions of the benzene ring

This unique structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition.

The precise mechanism of action for this compound remains largely unexplored; however, preliminary studies suggest several pathways:

  • Histone Deacetylase (HDAC) Inhibition : There is evidence indicating that this compound may act as an HDAC inhibitor. HDACs are crucial in regulating gene expression and cellular processes associated with cancer and inflammation.
  • Phosphodiesterase 4 (PDE4) Inhibition : The compound has been investigated for its potential as a selective PDE4 inhibitor. PDE4 plays a significant role in the degradation of cyclic adenosine monophosphate (cAMP), which is involved in inflammatory responses. Inhibition of PDE4 can lead to anti-inflammatory effects and therapeutic applications in diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity

Research findings indicate that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Biological ActivityTarget Enzyme/PathwayPotential Applications
HDAC InhibitionHistone DeacetylaseCancer therapy
PDE4 InhibitionPhosphodiesterase 4Anti-inflammatory treatments
CytotoxicityVarious cancer cell linesAnticancer research

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to or including this compound:

  • In Vitro Studies : Initial in vitro assays have demonstrated that the compound can inhibit PDE4 activity with an IC50 value comparable to other known inhibitors. This suggests its potential as an effective anti-inflammatory agent.
  • Molecular Docking Studies : Computational studies using molecular docking have predicted favorable binding interactions between this compound and the active site of PDE4 enzymes. These studies provide insights into how structural modifications can enhance binding affinity and selectivity.
  • Cytotoxicity Assays : Testing against various cancer cell lines has shown promising cytotoxic effects, indicating potential applications in oncology. The presence of fluorinated phenyl groups may contribute to increased potency compared to non-fluorinated analogs .

Q & A

Q. What are the common synthetic routes for 2,6-difluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide?

The synthesis typically involves multi-step protocols starting with the formation of the pyridazinone core. A common route includes:

  • Step 1 : Cyclization of precursors (e.g., hydrazine derivatives) to form the dihydropyridazinone ring.
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the 4-fluorophenyl group.
  • Step 3 : Amidation with 2,6-difluorobenzoyl chloride to attach the benzamide moiety. Optimization of solvents (e.g., acetonitrile) and catalysts (e.g., potassium carbonate) is critical for yield improvement .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : For proton environment mapping and stereochemical analysis (¹H/¹³C NMR).
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : For identifying functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).
  • X-ray Crystallography : For absolute configuration determination using software like WinGX/ORTEP .

Q. How is the compound initially screened for biological activity?

Prioritize in vitro assays targeting enzymes or receptors linked to diseases (e.g., kinase inhibition, antimicrobial susceptibility). Use:

  • Dose-response curves to determine IC₅₀/EC₅₀ values.
  • Cell viability assays (e.g., MTT) for cytotoxicity profiling. Reference compounds with known mechanisms (e.g., fluoroquinolones for antimicrobial comparisons) .

Q. What key functional groups influence reactivity and derivatization?

  • Dihydropyridazinone core : Susceptible to oxidation, enabling further ring aromatization.
  • Fluorine substituents : Enhance metabolic stability and influence electronic properties.
  • Benzamide linkage : Amenable to hydrolysis under acidic/basic conditions, allowing scaffold diversification .

Q. How is purity validated during synthesis?

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Assess stability and solvent residues.
  • Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and F .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading.
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What computational strategies predict the compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Set grid parameters to cover active sites (e.g., 20 ų box) and prioritize scoring function values ≤ -7.0 kcal/mol.
  • Molecular Dynamics (MD) Simulations : Validate docking poses over 100 ns trajectories to assess binding stability. Cross-correlate results with in vitro assays to confirm target engagement .

Q. How to resolve contradictions in reported biological activity data?

  • Purity reassessment : Re-analyze batches via HPLC and NMR to rule out impurity-driven artifacts.
  • Assay standardization : Use randomized block designs with replicates (e.g., 4 replicates per condition) to minimize variability.
  • Cell line validation : Confirm absence of mycoplasma contamination and genetic drift .

Q. What methodologies assess environmental fate and ecotoxicological impacts?

  • Abiotic degradation studies : Expose the compound to UV light, varying pH, and redox conditions; monitor via LC-MS.
  • Biotic transformation assays : Use soil microcosms or activated sludge to identify microbial metabolites.
  • QSAR modeling : Predict bioaccumulation and toxicity using logP and topological polar surface area (TPSA) .

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Scaffold hopping : Synthesize analogs with modified pyridazinone substituents (e.g., chloro vs. fluoro).
  • 3D-QSAR : Generate CoMFA/CoMSIA models using alignment-independent descriptors.
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity .

Q. Notes

  • References like denote evidence IDs provided in the query.
  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational protocols.
  • Avoided commercial terms and prioritized peer-reviewed techniques (e.g., AutoDock Vina over proprietary tools).

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